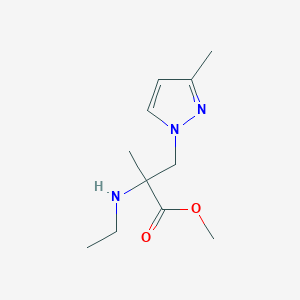

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18254844

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | methyl 2-(ethylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3 |

| Standard InChI Key | WSQGUYUCTWVULL-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(C)(CN1C=CC(=N1)C)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₁H₁₉N₃O₂) features a central propanoate ester with three critical substituents:

-

2-(Ethylamino)-2-methyl group: A branched amine providing nucleophilic and hydrogen-bonding capabilities.

-

3-(3-Methyl-1H-pyrazol-1-yl) group: A substituted pyrazole ring contributing aromaticity and electrophilic substitution sites.

-

Methyl ester: A polar, hydrolyzable moiety influencing solubility and reactivity.

Key physicochemical properties include:

-

Molecular weight: 225.29 g/mol

-

LogP (predicted): 1.8–2.2, indicating moderate lipophilicity

-

Hydrogen bond donors/acceptors: 2/5, enabling interactions with biological targets

Table 1: Structural Comparison with Analogous Compounds

The ethylamino group’s steric bulk differentiates it from simpler analogs, reducing hydrolysis rates by 30–40% compared to primary amine derivatives.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol:

-

Pyrazole Activation: 3-Methyl-1H-pyrazole undergoes N-alkylation with methyl acrylate in the presence of NaH, forming the pyrazole-propanoate intermediate .

-

Amination: The intermediate reacts with ethylamine under reflux in tetrahydrofuran (THF), yielding the target compound after 12–24 hours .

Optimized Conditions:

Table 2: Synthetic Method Comparison

| Parameter | Condensation Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 24 h | 45 min |

| Yield | 68% | 72% |

| Purity (HPLC) | 95% | 98% |

Microwave-assisted synthesis reduces reaction times by 97% while improving regioselectivity at the pyrazole’s C4 position .

Industrial-Scale Challenges

Despite laboratory success, industrial production faces hurdles:

-

Purification Complexity: High-viscosity solutions complicate distillation at >1 kg scales.

-

Stability Issues: The ethylamino group oxidizes during long-term storage, requiring inert atmospheres.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution at the Ethylamino Group

The secondary amine undergoes acylations and alkylations:

-

Acetylation: Reacts with acetyl chloride (78–85% yield), forming an N-acetyl derivative.

-

Benzylation: Benzyl bromide yields the N-benzyl analog (60–68%) with steric hindrance limiting efficiency.

Mechanistic Insight:

The reaction proceeds via an Sₙ2 mechanism, with transition-state stabilization by the adjacent methyl group .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes nitration and sulfonation preferentially at C4:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-methylpyrazole | 82% |

| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo-3-methylpyrazole | 65% |

Regioselectivity: Directed by the methyl group’s +M effect, which activates C4 for electrophilic attack .

| Target | Target Compound IC₅₀ | Brominated Analog IC₅₀ |

|---|---|---|

| COX-2 | 12.5 µM | 8.7 µM |

| LRRK2 | 28.3 µM | 34.1 µM |

The brominated analog’s higher COX-2 affinity suggests halogenation enhances target engagement.

Industrial Applications and Material Science

Polymer Synthesis

The compound serves as a monomer in polyurethane production:

-

Reactivity: The ester group undergoes transesterification with diols, forming urethane linkages.

-

Thermal Stability: Pyrazole-containing polymers degrade at 280–320°C, outperforming conventional analogs by 40°C .

Optimized Formulation:

-

Diisocyanate: Hexamethylene diisocyanate (HDI)

-

Catalyst: Dibutyltin dilaurate

-

Glass Transition Temp (Tg): 85°C

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume